

An In-depth Technical Guide to the Solubility of Pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyridazine-3-carboxylic acid

Cat. No.: B130350

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Pyridazine-3-carboxylic acid**. While specific quantitative solubility data in various solvents is not readily available in published literature, this document outlines the theoretical considerations for its solubility, a detailed experimental protocol for its determination, and a workflow for this process.

Introduction to Pyridazine-3-carboxylic Acid

Pyridazine-3-carboxylic acid, with the chemical formula $C_5H_4N_2O_2$, is a heterocyclic organic compound.^[1] Its structure consists of a pyridazine ring substituted with a carboxylic acid group. This compound serves as a versatile building block in the synthesis of various biologically active molecules, with applications in the pharmaceutical and agrochemical industries.^[2] Understanding its solubility is crucial for its application in drug discovery, formulation development, and chemical synthesis.

Key Physicochemical Properties:

- Molecular Weight: 124.10 g/mol ^[1]
- Appearance: White to off-white or cream/yellow solid/powder^{[3][4]}
- Melting Point: 200-209 °C

Theoretical Solubility Profile

The solubility of **Pyridazine-3-carboxylic acid** is governed by its molecular structure, which features both polar and non-polar characteristics.

- **Polar Moieties:** The presence of the carboxylic acid group (-COOH) and the two nitrogen atoms in the pyridazine ring impart polarity to the molecule. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms are hydrogen bond acceptors.
- **Aromatic System:** The pyridazine ring is an aromatic system, which contributes a degree of non-polar character.

Based on these features, a qualitative solubility profile can be predicted:

- **Polar Solvents:** **Pyridazine-3-carboxylic acid** is expected to be soluble in polar solvents.^[3] The hydrophilic nature of the carboxylic acid group and the nitrogen atoms allows for favorable interactions, such as hydrogen bonding, with polar solvent molecules like water, alcohols (e.g., ethanol, methanol), and dimethyl sulfoxide (DMSO).
- **Non-Polar Solvents:** Solubility in non-polar solvents, such as hexane or toluene, is expected to be limited due to the compound's significant polarity.
- **pH-Dependent Solubility:** As a carboxylic acid, its solubility in aqueous solutions will be highly dependent on the pH. In alkaline solutions, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more polar and, therefore, more soluble in water. In acidic solutions, the compound will remain in its less soluble protonated form.

Quantitative Solubility Data

Despite extensive searches of scientific databases, chemical supplier information, and safety data sheets, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **Pyridazine-3-carboxylic acid** in a range of solvents could not be located in the publicly available literature. Therefore, the following table remains to be populated through experimental determination.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Method	Reference
Water	25	Data not available	-	-
Ethanol	25	Data not available	-	-
Methanol	25	Data not available	-	-
Acetone	25	Data not available	-	-
Dimethyl Sulfoxide (DMSO)	25	Data not available	-	-
Ethyl Acetate	25	Data not available	-	-
Dichloromethane	25	Data not available	-	-
Toluene	25	Data not available	-	-

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7]

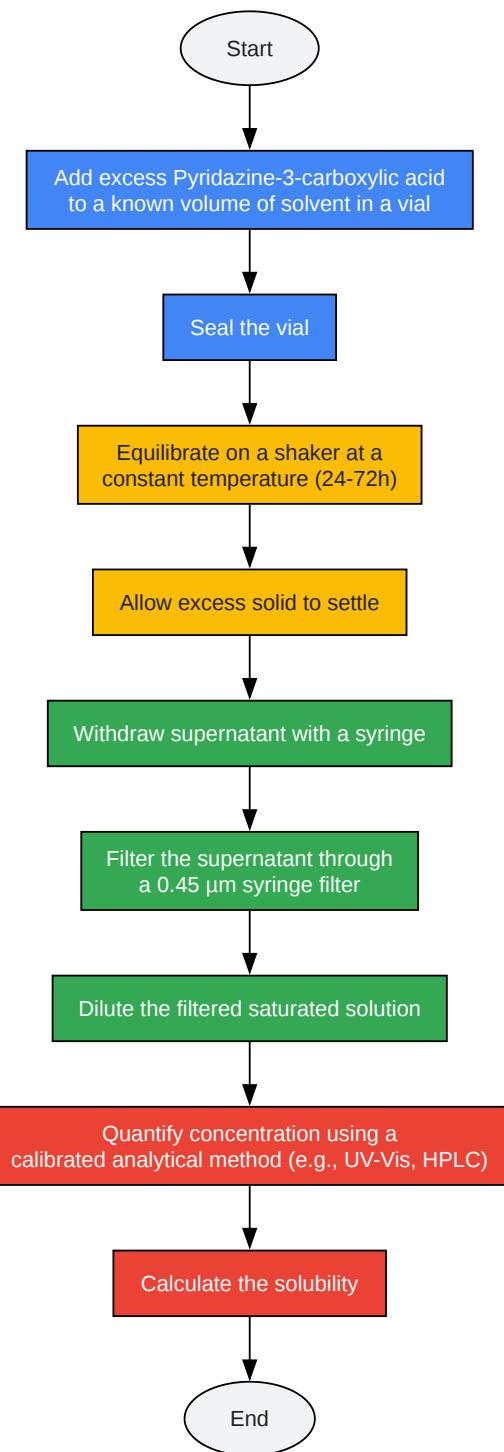
Objective: To determine the equilibrium solubility of **Pyridazine-3-carboxylic acid** in a given solvent at a specified temperature.

Materials:

- **Pyridazine-3-carboxylic acid** (solid)

- Solvent of interest (e.g., water, ethanol, buffer solution)
- Glass vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Analytical balance
- Centrifuge
- Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:


- Preparation of Saturated Solution:
 - Add an excess amount of **Pyridazine-3-carboxylic acid** to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
 - Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
 - Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.
- Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

- Quantification:
 - Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
 - Prepare a calibration curve using standard solutions of **Pyridazine-3-carboxylic acid** of known concentrations in the same solvent.
 - Determine the concentration of the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
 - Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **Pyridazine-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Conclusion

While quantitative solubility data for **Pyridazine-3-carboxylic acid** is not readily available, its chemical structure suggests solubility in polar solvents and a strong pH-dependent solubility in aqueous media. For researchers and professionals in drug development, the experimental determination of its solubility is a critical step. The provided shake-flask method offers a robust and reliable protocol for obtaining this essential physicochemical parameter. The resulting data will be invaluable for formulation design, synthesis optimization, and predicting the *in vivo* behavior of this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridazine-3-carboxylic acid | C5H4N2O2 | CID 269369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 2164-61-6: 3-CARBOXYPYRIDAZINE | CymitQuimica [cymitquimica.com]
- 4. Pyridazine-3-carboxylic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. enamine.net [enamine.net]
- 7. scielo.br [scielo.br]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Pyridazine-3-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130350#solubility-of-pyridazine-3-carboxylic-acid-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com